(R)-2-(4-Bromophenyl)piperazine (R)-2-(4-Bromophenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18618079
InChI: InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol

(R)-2-(4-Bromophenyl)piperazine

CAS No.:

Cat. No.: VC18618079

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(4-Bromophenyl)piperazine -

Specification

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
IUPAC Name (2R)-2-(4-bromophenyl)piperazine
Standard InChI InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1
Standard InChI Key ZXWFFOCOSVMOPB-JTQLQIEISA-N
Isomeric SMILES C1CN[C@@H](CN1)C2=CC=C(C=C2)Br
Canonical SMILES C1CNC(CN1)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Stereochemistry

The compound features a six-membered piperazine ring with a 4-bromophenyl substituent at the second carbon. The (R)-configuration at the chiral center influences its three-dimensional arrangement, which is critical for interactions with biological targets such as neurotransmitter receptors .

Molecular Characteristics

  • Molecular Formula: C10H13BrN2\text{C}_{10}\text{H}_{13}\text{BrN}_2

  • Molecular Weight: 241.13 g/mol

  • XLogP3: 2.7 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/3

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the piperazine ring provides a versatile scaffold for derivatization .

Synthesis and Manufacturing

Asymmetric Synthesis

(R)-2-(4-Bromophenyl)piperazine is synthesized via chiral auxiliary-based methods or catalytic asymmetric processes. A notable approach involves:

  • Chiral Resolution: Using (R)-phenylglycinol as a chiral auxiliary to induce stereoselectivity during cyclization .

  • Catalytic α-Chlorination: Jørgensen’s method for enantioselective α-chlorination of aldehydes, followed by reduction and cyclization .

Example Synthesis Pathway :

  • Condensation of (R)-phenylglycinol with N-Boc glycine.

  • Diastereoselective methylation and cyclization.

  • Deprotection to yield the (R)-enantiomer.

Industrial Production

Key suppliers include Conier Chem & Pharma Limited and Hefei TNJ Chemical Industry Co., Ltd., which offer the compound at 95% purity . Scale-up processes prioritize cost efficiency, with yields exceeding 70% in optimized conditions .

Physicochemical Properties

PropertyValueSource
Melting Point226–227°C (decomposes)
SolubilitySoluble in DMSO, chloroform
logP2.7
StabilityStable under inert conditions

Spectroscopic data (NMR, IR) confirm the structure, with distinct peaks for the bromophenyl group (δ7.47.6\delta \approx 7.4–7.6 ppm in 1H^1\text{H} NMR) and piperazine protons (δ2.83.2\delta \approx 2.8–3.2 ppm) .

Pharmacological Activity

Neurotransmitter Receptor Modulation

(R)-2-(4-Bromophenyl)piperazine exhibits affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, with IC50_{50} values in the nanomolar range . Its selectivity is attributed to the bromophenyl group’s hydrophobic interactions and the piperazine ring’s hydrogen-bonding capacity.

In silico studies highlight its role as a PARP-1 inhibitor. Compound 5 (a derivative) showed a binding affinity of −52.51 kcal/mol for PARP-1, outperforming reference drugs like rucaparib .

Antimicrobial Applications

Fluorinated analogues demonstrated antiplasmodial activity against Plasmodium falciparum (IC50_{50} = 0.09–0.28 μM) and reduced parasitemia in murine models by 50% at 30 mg/kg .

Applications in Drug Development

Kinase Inhibitors

Piperazine derivatives are integral to CDK4/6 inhibitors (e.g., palbociclib). The (R)-configuration enhances target specificity, reducing off-site toxicity .

Antiviral Agents

During COVID-19, piperazine-based compounds were screened for SARS-CoV-2 protease inhibition. Docking scores indicated strong hydrogen bonding with viral proteins .

ParameterDetailsSource
Toxicity (LD50_{50})>100 mg/kg (oral, mice)
Regulatory ApprovalNot FDA-approved; used in R&D
Handling PrecautionsAvoid inhalation; use PPE

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